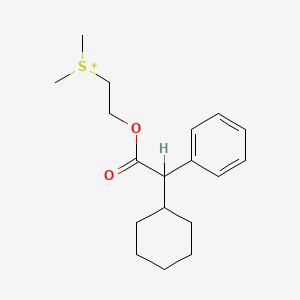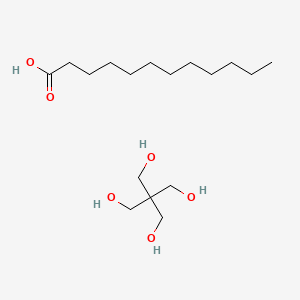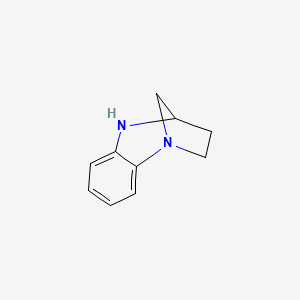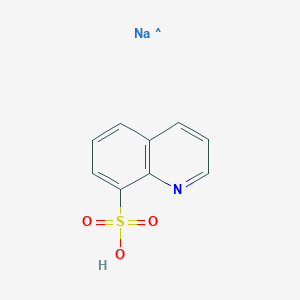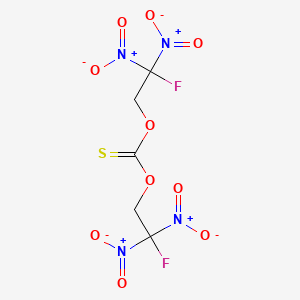
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiocarbonate core with two fluorinated hydroxyaminoethyl groups, making it a subject of study in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the experimental or developmental stages. The lack of large-scale production techniques highlights the need for further research to optimize and scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The fluorinated hydroxyaminoethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiocarbonate derivatives, while substitution reactions can produce a variety of substituted thiocarbonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound may have therapeutic applications, although further research is needed to determine its efficacy and safety.
Wirkmechanismus
The mechanism by which O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the specific mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound shares some structural similarities, particularly the presence of fluorinated groups and hydroxyamino functionalities.
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of chemical and biological activities.
Uniqueness
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is unique due to its specific combination of fluorinated hydroxyaminoethyl groups and a thiocarbonate core
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. While its synthesis and reactions are still under investigation, its unique properties make it a promising subject for future research and development.
Eigenschaften
CAS-Nummer |
70096-91-2 |
|---|---|
Molekularformel |
C5H4F2N4O10S |
Molekulargewicht |
350.17 g/mol |
IUPAC-Name |
bis(2-fluoro-2,2-dinitroethoxy)methanethione |
InChI |
InChI=1S/C5H4F2N4O10S/c6-4(8(12)13,9(14)15)1-20-3(22)21-2-5(7,10(16)17)11(18)19/h1-2H2 |
InChI-Schlüssel |
WMUNXAZWYPTWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=S)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
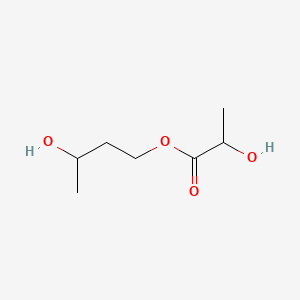

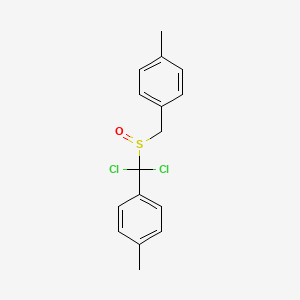
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
